molecular formula C20H21F2NO3 B6561786 2,4-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091156-74-9

2,4-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561786
CAS No.: 1091156-74-9
M. Wt: 361.4 g/mol
InChI Key: CHNKXOHEFXCIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a fluorinated benzamide derivative featuring a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group at the 4-position. The benzamide moiety is further functionalized with fluorine atoms at the 2- and 4-positions of the aromatic ring. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions and coupling reactions, analogous to methods described for related compounds .

Properties

IUPAC Name

2,4-difluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO3/c1-25-18-5-3-2-4-16(18)20(8-10-26-11-9-20)13-23-19(24)15-7-6-14(21)12-17(15)22/h2-7,12H,8-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKXOHEFXCIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a fluorinated benzamide derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, including fluorine atoms and an oxane moiety, which may enhance its interaction with biological targets. This article aims to explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Property Value
IUPAC Name This compound
Molecular Formula C17H18F2N2O3
Molecular Weight 336.34 g/mol
InChI Key InChI=1S/C17H18F2N2O3/c18-13-4-3-12(10-14(13)19)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21)

Synthesis

The synthesis of this compound typically involves several steps, starting from commercially available precursors. Key synthetic routes include:

  • Formation of the Oxane Moiety : Utilizing appropriate reagents to create the oxane structure.
  • Fluorination : Introducing fluorine atoms at the 2 and 4 positions of the benzene ring through electrophilic aromatic substitution.
  • Amidation : Coupling the resulting oxane with the benzamide component under suitable conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural features display significant antimicrobial properties. For instance, derivatives of benzamides have been evaluated for their efficacy against various fungal strains such as Botrytis cinerea and Fusarium graminearum, demonstrating promising fungicidal activity .

Case Studies

  • Case Study on Antifungal Activity : A study evaluated a series of benzamide derivatives against Botrytis cinerea, where compounds structurally related to this compound exhibited antifungal activity exceeding that of standard treatments .
  • Inhibition Studies : Preliminary in vitro studies indicated that similar fluorinated benzamides could inhibit key metabolic pathways in pathogenic fungi by disrupting enzyme function .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enhanced Binding Affinity : The presence of fluorine atoms increases hydrophobic interactions and hydrogen bonding with target enzymes.
  • Structural Stability : The oxane moiety contributes to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key variations in substituents and their impact on physicochemical and biological properties:

Compound Key Structural Features Synthetic Route Key Findings
3,4-Difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (BI87236) - 3,4-Difluoro-benzamide
- Thiophene-substituted oxane ring
Not explicitly detailed, but likely involves nucleophilic substitution or coupling Fluorine positioning and heteroaromatic thiophene may alter electronic properties and binding affinity.
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide - Piperazine-ethyl linker
- 2-Methoxyphenyl and 4-fluoro-benzamide
Microwave-assisted alkylation/Knoevenagel reactions Piperazine linkers enhance solubility and receptor interaction in CNS targets.
N-Hydroxy-4-((1-(3-hydroxypropyl)-3-(2-methoxyphenyl)ureido)methyl)benzamide (5b) - Urea linker
- N-Hydroxybenzamide and 2-methoxyphenyl
General Procedure C (coupling with hydroxyurea precursors) Urea linkers and hydroxy groups improve HDAC6 inhibition (IC₅₀ = 0.18 μM).
4-Bromo-N-(2-nitrophenyl)benzamide (I) - Bromo-benzamide
- 2-Nitrophenyl substituent
Amide coupling with 2-nitroaniline Nitro groups influence crystallinity and π-stacking interactions.

Key Structural and Functional Differences

Fluorine positioning: 2,4-Difluoro substitution (target compound) vs. 3,4-difluoro (BI87236) alters electronic density, which could impact hydrogen bonding and metabolic stability .

Linker Diversity :

  • Oxane vs. Piperazine : The oxane ring in the target compound provides conformational rigidity, whereas piperazine-ethyl linkers (e.g., in ) introduce flexibility and basicity, favoring interactions with G-protein-coupled receptors.
  • Urea vs. Amide Linkers : Urea-containing analogs (e.g., 5b ) exhibit stronger HDAC6 inhibition due to enhanced zinc-binding capacity, a feature absent in simple benzamides.

Synthetic Yields and Feasibility :

  • Microwave-assisted synthesis (e.g., ) achieves higher yields (53–86%) compared to traditional reflux methods (22–84% in ), suggesting efficiency improvements for scalable production.

Research Implications

  • Fluorine Substitutions: The 2,4-difluoro pattern in the target compound may offer superior metabolic stability compared to mono- or non-fluorinated analogs, as seen in related benzamides .
  • Oxane Ring Utility : The tetrahydropyran scaffold could confer improved pharmacokinetic profiles over flexible linkers, as rigid structures often enhance target selectivity .
  • Unanswered Questions : Biological activity data (e.g., kinase inhibition, cytotoxicity) for the target compound remain unreported, necessitating further studies to benchmark it against urea- or piperazine-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.